![molecular formula C13H12Si B8224121 5-methyl-5H-benzo[b][1]benzosilole](/img/structure/B8224121.png)
5-methyl-5H-benzo[b][1]benzosilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-5H-benzobbenzosilole is a compound belonging to the benzoheterole family, which includes heteroatoms other than nitrogen and oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H-benzobbenzosilole typically involves the formation of a silicon-bridged structure. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzosilole ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for 5-methyl-5H-benzobbenzosilole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H-benzobbenzosilole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, usually with reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction could produce silanes. Substitution reactions can lead to various substituted benzosilole derivatives .
Scientific Research Applications
5-methyl-5H-benzobbenzosilole has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules with unique properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 5-methyl-5H-benzobbenzosilole involves its interaction with specific molecular targets and pathways. The silicon atom in the structure can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to various effects, such as changes in fluorescence or conductivity, depending on the application .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Contains sulfur instead of silicon.
Benzo[b]furan: Contains oxygen instead of silicon.
Benzo[b]phosphole: Contains phosphorus instead of silicon.
Uniqueness
5-methyl-5H-benzobbenzosilole is unique due to the presence of silicon, which imparts distinct optoelectronic properties compared to its sulfur, oxygen, and phosphorus analogues. These properties make it particularly valuable for applications in materials science and electronic devices .
Properties
IUPAC Name |
5-methyl-5H-benzo[b][1]benzosilole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEDJHZOFJNYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
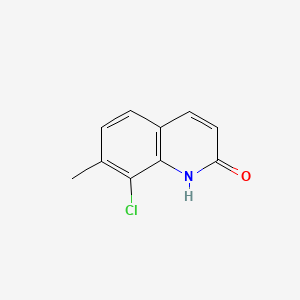
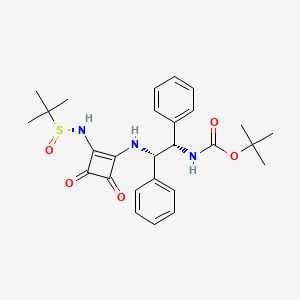
![(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B8224053.png)
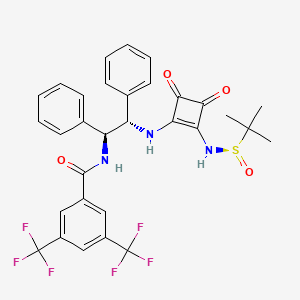
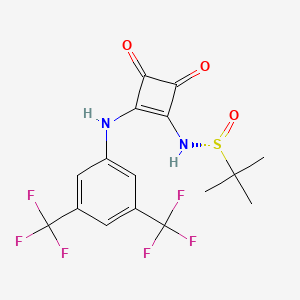
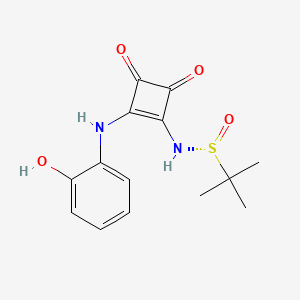
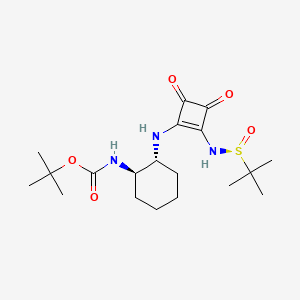
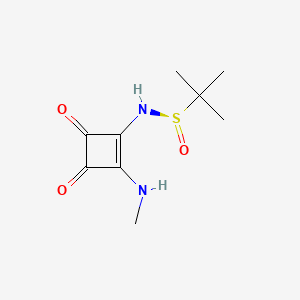
![tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B8224097.png)
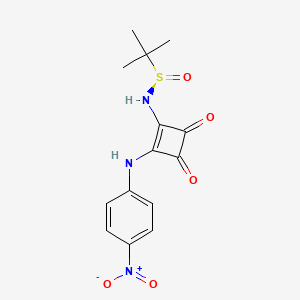
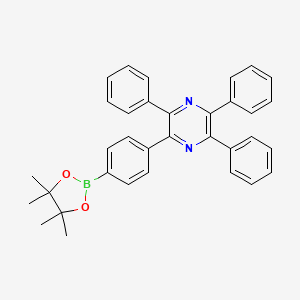
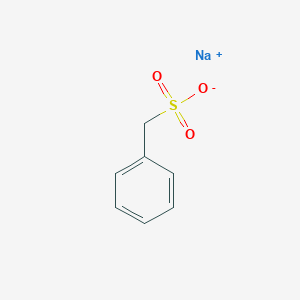
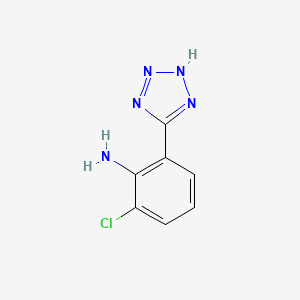
![(4aS,7S)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide](/img/structure/B8224141.png)
